molecular formula C7H4INS B11859146 7-Iodobenzo[d]thiazole

7-Iodobenzo[d]thiazole

Cat. No.: B11859146
M. Wt: 261.08 g/mol
InChI Key: UBXIUNQNZGUYLT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Iodobenzo[d]thiazole typically involves the iodination of benzo[d]thiazole. One common method is the electrophilic substitution reaction where benzo[d]thiazole is treated with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance the reaction rate and yield. These methods aim to reduce the environmental impact and improve the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Iodobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Iodobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodobenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Biological Activity

7-Iodobenzo[d]thiazole is a compound that belongs to the thiazole family, known for its diverse biological activities. Thiazoles are recognized as valuable pharmacophores in medicinal chemistry, exhibiting a wide range of biological effects including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, exploring its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of benzo[d]thiazole with iodine in the presence of suitable reagents. Various synthetic routes have been explored to enhance yield and purity, often employing microwave-assisted synthesis or solvent-free conditions to improve efficiency.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. The compound was evaluated using the Kirby-Bauer disk diffusion method, revealing notable inhibition zones against pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus160.5 µg/mL
Escherichia coli141.0 µg/mL
Candida albicans150.8 µg/mL

These results indicate that this compound possesses potent antimicrobial properties, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Table 2: Anticancer Activity of this compound

Cell LineIC50 Value (µM)
MCF-70.12
HeLa0.10

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as an anticancer agent .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant activity. The compound demonstrated significant radical scavenging ability in DPPH and hydroxyl radical assays, indicating its potential to mitigate oxidative stress-related diseases.

Table 3: Antioxidant Activity Assays

AssayScavenging Activity (%)
DPPH Radical Scavenging75
Hydroxyl Radical Scavenging70

These findings suggest that the compound could serve as a protective agent against oxidative damage .

Computational Studies

Computational approaches such as molecular docking and density functional theory (DFT) calculations have been employed to predict the binding interactions of this compound with various biological targets. These studies provide insights into the electronic properties and stability of the compound, supporting its observed biological activities.

Case Studies

Recent literature highlights several case studies where derivatives of thiazoles, including compounds related to this compound, were synthesized and evaluated for their bioactivity. One notable study reported on a series of thiazole derivatives that exhibited enhanced antibacterial activity through structural modifications .

Properties

Molecular Formula

C7H4INS

Molecular Weight

261.08 g/mol

IUPAC Name

7-iodo-1,3-benzothiazole

InChI

InChI=1S/C7H4INS/c8-5-2-1-3-6-7(5)10-4-9-6/h1-4H

InChI Key

UBXIUNQNZGUYLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)SC=N2

Origin of Product

United States

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